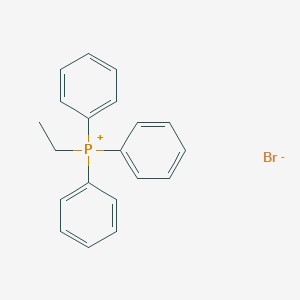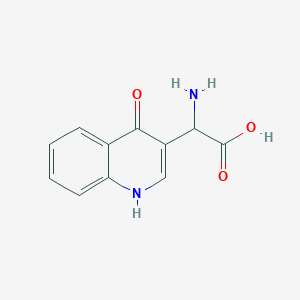
4-Hydroxyquinoline-3-aminoacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxyquinoline-3-aminoacetic acid (HQAA) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. HQAA is a derivative of quinoline and has a hydroxyl group and an amino group attached to the quinoline ring. This compound has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Mécanisme D'action
The mechanism of action of 4-Hydroxyquinoline-3-aminoacetic acid is not fully understood, but it is believed to involve the inhibition of enzymes and proteins. 4-Hydroxyquinoline-3-aminoacetic acid has been shown to inhibit the activity of various enzymes such as tyrosinase, which is involved in melanin synthesis. 4-Hydroxyquinoline-3-aminoacetic acid has also been shown to inhibit the activity of fungal enzymes such as chitinase and β-glucosidase. In addition, 4-Hydroxyquinoline-3-aminoacetic acid has been shown to interact with proteins such as amyloid beta peptides, which are involved in the pathogenesis of Alzheimer's disease.
Effets Biochimiques Et Physiologiques
4-Hydroxyquinoline-3-aminoacetic acid has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that 4-Hydroxyquinoline-3-aminoacetic acid exhibits antibacterial and antifungal activities against various microorganisms such as Staphylococcus aureus and Candida albicans. 4-Hydroxyquinoline-3-aminoacetic acid has also been shown to exhibit antitumor activity against various cancer cell lines, including breast cancer and lung cancer cell lines. In addition, 4-Hydroxyquinoline-3-aminoacetic acid has been shown to inhibit the aggregation of amyloid beta peptides, which are involved in the pathogenesis of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
4-Hydroxyquinoline-3-aminoacetic acid has several advantages for lab experiments, including its ease of synthesis and its ability to inhibit the activity of enzymes and proteins. However, 4-Hydroxyquinoline-3-aminoacetic acid also has some limitations, such as its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
Future research on 4-Hydroxyquinoline-3-aminoacetic acid could focus on its potential applications in medicine, agriculture, and material science. In medicine, further studies could investigate the use of 4-Hydroxyquinoline-3-aminoacetic acid as a potential treatment for Alzheimer's disease and cancer. In agriculture, further studies could investigate the use of 4-Hydroxyquinoline-3-aminoacetic acid as a plant growth regulator and its potential effects on crop yield. In material science, further studies could investigate the use of 4-Hydroxyquinoline-3-aminoacetic acid as a ligand in the synthesis of metal-organic frameworks and its potential applications in catalysis and gas storage.
Méthodes De Synthèse
4-Hydroxyquinoline-3-aminoacetic acid can be synthesized using different methods, including the reaction of 4-hydroxyquinoline with glycine or alanine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). Another method involves the reaction of 4-hydroxyquinoline with chloroacetic acid in the presence of a base such as sodium hydroxide. The resulting product is then treated with ammonia to obtain 4-Hydroxyquinoline-3-aminoacetic acid. 4-Hydroxyquinoline-3-aminoacetic acid can also be synthesized using other methods, such as the reaction of 4-hydroxyquinoline with aminoacetic acid in the presence of a catalyst.
Applications De Recherche Scientifique
4-Hydroxyquinoline-3-aminoacetic acid has been studied extensively for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, 4-Hydroxyquinoline-3-aminoacetic acid has been shown to exhibit antibacterial, antifungal, and antitumor activities. 4-Hydroxyquinoline-3-aminoacetic acid has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid beta peptides. In agriculture, 4-Hydroxyquinoline-3-aminoacetic acid has been studied for its potential use as a plant growth regulator. 4-Hydroxyquinoline-3-aminoacetic acid has also been studied for its potential use in material science, as it can be used as a ligand in the synthesis of metal-organic frameworks.
Propriétés
Numéro CAS |
158619-69-3 |
|---|---|
Nom du produit |
4-Hydroxyquinoline-3-aminoacetic acid |
Formule moléculaire |
C11H10N2O3 |
Poids moléculaire |
218.21 g/mol |
Nom IUPAC |
2-amino-2-(4-oxo-1H-quinolin-3-yl)acetic acid |
InChI |
InChI=1S/C11H10N2O3/c12-9(11(15)16)7-5-13-8-4-2-1-3-6(8)10(7)14/h1-5,9H,12H2,(H,13,14)(H,15,16) |
Clé InChI |
HEMXMJXUGSSOBY-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C(=CN2)C(C(=O)O)N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C(=CN2)C(C(=O)O)N |
Synonymes |
4-HQAAA 4-hydroxyquinoline-3-(alpha-aminoacetic acid) 4-hydroxyquinoline-3-aminoacetic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



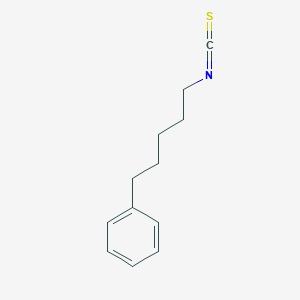
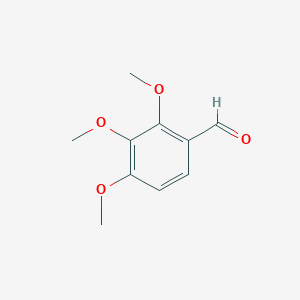
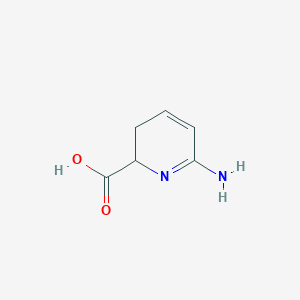
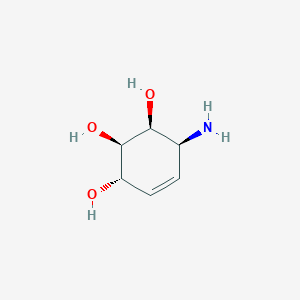
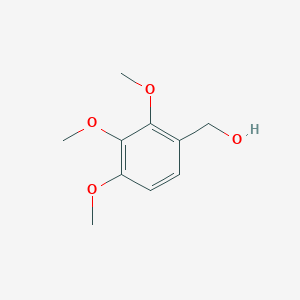
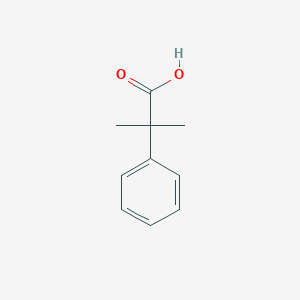
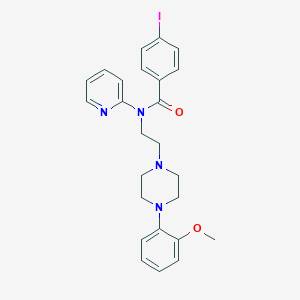
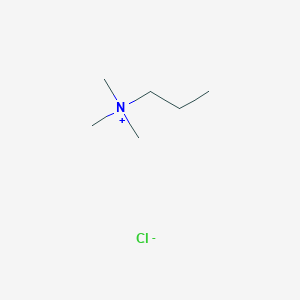
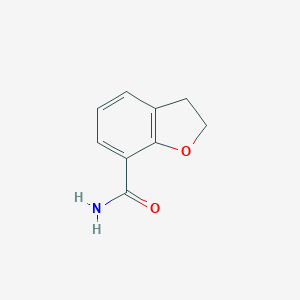
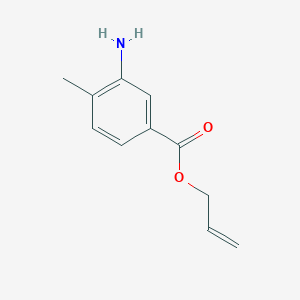
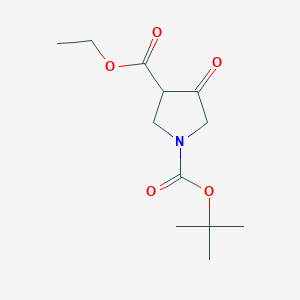
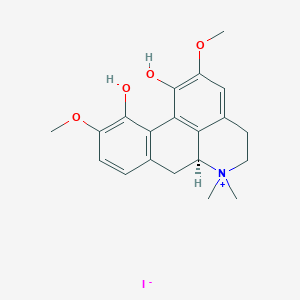
![1-(2,7-Dimethylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone](/img/structure/B140383.png)
